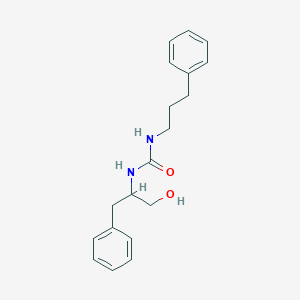
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea, also known as HPPU, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of science. HPPU is a urea derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea is not fully understood, but it has been suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the reduction of inflammation. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, this compound has been shown to have a high solubility in water, which makes it easy to administer in various experimental settings. However, one of the limitations of using this compound in lab experiments is its relatively low stability, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea. One potential direction is the further investigation of its potential therapeutic applications in cancer research, neurology, and immunology. Additionally, the development of more stable analogs of this compound may improve its efficacy as a therapeutic agent. Finally, the investigation of the mechanism of action of this compound may provide insight into its potential therapeutic targets and help guide the development of more specific and effective treatments.
Synthesemethoden
The synthesis of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been reported using various methods, including the reaction of 1-(1-hydroxy-3-phenylpropan-2-yl)urea with 3-bromopropylbenzene, and the reaction of 1-(1-hydroxy-3-phenylpropan-2-yl)urea with 3-chloropropylbenzene. The yield of this compound varies depending on the method used, with the highest yield reported to be 85%.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential therapeutic applications in various fields of science, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, this compound has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been studied for its potential anti-inflammatory effects and has been shown to reduce inflammation in animal models of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-15-18(14-17-10-5-2-6-11-17)21-19(23)20-13-7-12-16-8-3-1-4-9-16/h1-6,8-11,18,22H,7,12-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBBFLFSBTRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol](/img/structure/B6639422.png)
![1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol](/img/structure/B6639428.png)

![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)
![1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)

![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)